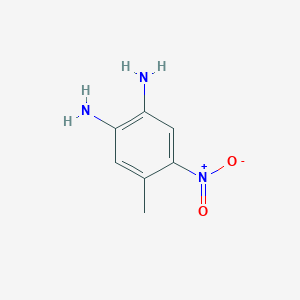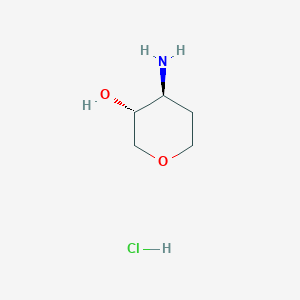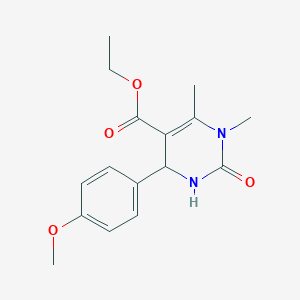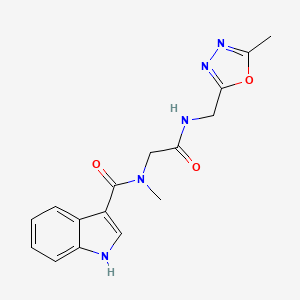![molecular formula C22H19BrClN3O3S B2429133 3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899781-99-8](/img/structure/B2429133.png)
3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a useful research compound. Its molecular formula is C22H19BrClN3O3S and its molecular weight is 520.83. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic Activity Studies
Research on related spiro heterocycles, such as 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, has shown significant analgesic activity in various assays. This suggests potential applications in pain management research. Specifically, the analgetic properties are associated mainly with the 2-amino-1,3-thiazine ring system, indicating a structural relationship with the compound (Cohen, Banner, & Lopresti, 1978).
Synthesis of Novel Compounds
Research into the synthesis of related compounds, such as 1,4-anhydro-L-erythro-pent-1-enitol, demonstrates the scientific interest in creating novel molecules with potential applications in various fields like medicinal chemistry and material science (Ferrier & Hurford, 1974).
Cytotoxicity Studies in Cancer Research
Studies on sesquiterpenes from Aplysia dactylomela, which feature similar structural elements, have shown cytotoxic effects against cancer cell lines. This highlights the potential of such compounds in cancer research and drug development (Dias et al., 2005).
Green Chemistry and Synthesis of Anti-inflammatory Agents
Research focused on the green synthesis of Schiff bases from similar compounds indicates a trend towards environmentally friendly chemical processes. These compounds have shown promising anti-inflammatory activities, suggesting potential therapeutic applications (Abdel-Mohsen & Hussein, 2014).
Chemical Synthesis and Reactivity Studies
Investigations into the synthesis and reactivity of related diazaspiro compounds contribute to the fundamental understanding of chemical reactions and molecular interactions, which are crucial in the development of new pharmaceuticals and materials (Shaker et al., 2011).
properties
IUPAC Name |
[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-chloro-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClN3O3S/c23-16-8-5-14(6-9-16)19-21(31)26(22(25-19)11-3-1-2-4-12-22)20(28)15-7-10-17(24)18(13-15)27(29)30/h5-10,13H,1-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCJCEQANNYGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

triazin-4-one](/img/structure/B2429050.png)




![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2429061.png)



![2-[(4-tert-butylphenyl)(methyl)amino]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2429067.png)



